molecular formula C17H17N3O5 B2522511 (E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide CAS No. 1445762-38-8

(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide

Cat. No.: B2522511
CAS No.: 1445762-38-8
M. Wt: 343.339
InChI Key: BTKHKIHEGCQJCD-UHFFFAOYSA-N
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Description

(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H17N3O5 and its molecular weight is 343.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Agents : Benzothiazole derivatives, including compounds similar in structure to the query chemical, have been synthesized and evaluated for their antitumor properties. These compounds have shown selective cytotoxicity against tumorigenic cell lines, with some derivatives exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Synthetic Applications

  • Tricyclic Benzodiazepines Synthesis : 1,4-Benzodiazepine N-nitrosoamidines have served as scaffolds for generating tricyclic derivatives, including alprazolam and triazolam, through reactions with various nucleophiles. This showcases the compound's potential role in synthesizing complex molecular structures (Fustero et al., 2006).

  • Nitrile and Non-nitrile Pyridine Products : The reaction of similar cyano-containing compounds with methyl 3-oxobutanoate has led to the formation of various pyridine derivatives, indicating the utility of such compounds in synthesizing a diverse array of biologically relevant molecules (O'callaghan et al., 1999).

Chemical Sensing Applications

  • Cyanide Detection : Heterocyclic compounds, structurally related to the query chemical, have been designed for the colorimetric detection of cyanide. These molecules undergo a transformation in the presence of cyanide, which can be visually detected, suggesting their potential application in environmental monitoring and safety (Tomasulo et al., 2006).

Properties

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-19(17(10-18)5-2-6-17)15(21)4-3-12-7-14(20(22)23)8-13-9-24-11-25-16(12)13/h3-4,7-8H,2,5-6,9,11H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKHKIHEGCQJCD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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